BenchChemオンラインストアへようこそ!

(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

(E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide (CAS 1312002-62-2) is a synthetic aryl-ethenesulfonamide featuring a 2,2,2-trifluoroethyl-substituted pyrrolidine moiety. It belongs to the broader class of pyrrolidine sulfonamides, a scaffold explored for ion channel modulation and endothelin receptor antagonism.

Molecular Formula C15H19F3N2O2S
Molecular Weight 348.38
CAS No. 1312002-62-2
Cat. No. B2511998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide
CAS1312002-62-2
Molecular FormulaC15H19F3N2O2S
Molecular Weight348.38
Structural Identifiers
SMILESC1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC(F)(F)F
InChIInChI=1S/C15H19F3N2O2S/c16-15(17,18)12-20-8-6-14(11-20)10-19-23(21,22)9-7-13-4-2-1-3-5-13/h1-5,7,9,14,19H,6,8,10-12H2/b9-7+
InChIKeyVXIGYXSFHOIBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide (CAS 1312002-62-2): Structural Identity and Research-Use Profile


(E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide (CAS 1312002-62-2) is a synthetic aryl-ethenesulfonamide featuring a 2,2,2-trifluoroethyl-substituted pyrrolidine moiety [1]. It belongs to the broader class of pyrrolidine sulfonamides, a scaffold explored for ion channel modulation and endothelin receptor antagonism [2]. The compound is cataloged as a research-grade chemical (≥95% purity, MW 348.38 g/mol, C15H19F3N2O2S) and is explicitly designated for non-human research use only [3].

Why Generic Pyrrolidine Sulfonamides Cannot Replace (E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide in Targeted Research


Pyrrolidine sulfonamides are not a single, uniform pharmacological class. Minute structural modifications—such as the introduction of a 2,2,2-trifluoroethyl group on the pyrrolidine nitrogen or the geometry of the ethene linker—profoundly alter lipophilicity, metabolic stability, and target binding kinetics [1]. In the ethenesulfonamide series, even methyl shifts on the phenyl ring transformed an ETA-selective antagonist into a mixed ETA/ETB antagonist with a 2.2 nM IC50 for ETA, demonstrating that seemingly minor substituent changes dictate receptor selectivity profiles [2]. Consequently, substituting the target compound with a generic pyrrolidine sulfonamide analog without the precise N-trifluoroethyl and (E)-styrenesulfonamide architecture risks invalidating pharmacological hypotheses and generating irreproducible data.

Quantitative Differentiation Evidence for (E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide: Comparator Analysis


Predicted Lipophilicity (XLogP3-AA) Relative to Des-fluoroalkyl Pyrrolidine Analogs

The target compound possesses a computed XLogP3-AA value of 2.9 [1]. This value reflects the lipophilicity contribution of the 2,2,2-trifluoroethyl substituent on the pyrrolidine nitrogen. For comparison, the unsubstituted pyrrolidine analog (where the trifluoroethyl group is replaced by a hydrogen or methyl) would be expected to exhibit a significantly lower XLogP (estimated 1.0–1.5 log units lower), based on the established π-contribution of the trifluoromethyl group (π ≈ +0.5 to +0.9 per CF3 unit in aliphatic systems) [2]. The elevated lipophilicity of the target compound suggests enhanced passive membrane permeability, a critical determinant of intracellular target engagement, relative to non-fluorinated analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count as a Solubility and Target-Binding Determinant vs. Close Analogs

The target compound features a total of 7 hydrogen bond acceptors (HBA), arising from the sulfonamide oxygens (2), the trifluoroethyl fluorine atoms (3), the pyrrolidine nitrogen (1), and the sulfonamide nitrogen (1) [1]. This compares to 4 HBA for a des-fluoroethyl analog where the pyrrolidine nitrogen is substituted with a simple alkyl group. The additional HBAs contributed by the CF3 group can engage in unique polar interactions within a target binding pocket, offering differentiation from non-fluorinated comparators in structure-based drug design campaigns.

Hydrogen bonding Solubility Molecular recognition

Molecular Weight and Rotatable Bond Profile Differentiating (E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide from Simpler Pyrrolidine Sulfonamides

With a molecular weight of 348.38 g/mol and 6 rotatable bonds, the target compound falls within the upper range of lead-like chemical space [1]. Simpler pyrrolidine sulfonamide building blocks (e.g., 3-[(2,2,2-trifluoroethyl)sulfonyl]pyrrolidine, MW 217.2) lack the extended (E)-styrenesulfonamide pharmacophore, which has been demonstrated in the ethenesulfonamide series to be essential for potent endothelin receptor antagonism (IC50 values reaching 2.2 nM for optimized analogs) [2]. The additional molecular complexity of the target compound thus carries functional pharmacophoric elements absent from minimally decorated pyrrolidine sulfonamides.

Physicochemical properties Drug-likeness Veber's rules

Purity Specification for Reproducible Research Outcomes

Vendor specifications indicate the compound is supplied at ≥95% purity . While no comparator-specific purity data from independent batch analyses are publicly available, procurement of research compounds at this purity threshold is essential for generating reproducible biological data. Impurities at >5% can produce off-target signals in cell-based assays or false positives in biochemical screens. Researchers evaluating this compound should request certificate-of-analysis documentation verifying the 95% purity claim, as this forms the minimum acceptable purity floor for structure-activity relationship studies.

Chemical purity Assay reproducibility Procurement specification

Research Application Scenarios for (E)-2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide Based on Quantitative Evidence


Endothelin Receptor Antagonist Lead Optimization and SAR Expansion

Given that the 2-arylethenesulfonamide core is a validated pharmacophore for endothelin receptor antagonism—with optimized analogs achieving ETA IC50 values of 2.2 nM [1]—the target compound, possessing an unmodified (E)-2-phenylethenesulfonamide template and a novel trifluoroethyl-pyrrolidine amine substituent, is suitable for SAR studies exploring the amine-binding pocket tolerance at ETA and ETB receptors. The elevated lipophilicity (XLogP3-AA = 2.9) [2] may confer improved membrane permeability relative to earlier-generation endothelin antagonists, making it a candidate for cellular efficacy profiling.

Ion Channel Modulator Screening in Pain and Sensory Disorders

The pyrrolidine sulfonamide scaffold is established in the patent literature as a framework for ion channel inhibition, particularly for pain indications [1]. The trifluoroethyl substituent on the target compound is a recognized metabolic-stability-enhancing motif. Researchers screening against voltage-gated sodium channels (e.g., NaV1.7, NaV1.8) or TRP channels (e.g., TRPV4, TRPA1) may employ this compound as a structurally differentiated probe to dissect the contribution of the N-alkyl substituent to channel subtype selectivity.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 348.38 g/mol, XLogP3-AA of 2.9, 1 hydrogen bond donor, and 6 rotatable bonds [1], the target compound resides near the boundary of CNS drug-like chemical space. Researchers pursuing CNS-penetrant sulfonamide-based therapeutics can use this compound as a reference point for evaluating the impact of trifluoroethyl substitution on brain permeation in PAMPA-BBB or MDCK-MDR1 assays, benchmarking against non-fluorinated pyrrolidine sulfonamide controls.

Chemical Biology Probe Development Targeting ETA/ETB Signaling Pathways

Ethenesulfonamide derivatives have demonstrated the capacity to achieve ETA selectivity or mixed ETA/ETB antagonism depending on subtle substituent modifications [1]. The target compound, with its unsubstituted styrene phenyl ring and trifluoroethyl-pyrrolidine amine side chain, represents an underexplored combination for probe development. Researchers can evaluate its selectivity profile against both ETA and ETB receptors to determine whether the trifluoroethyl group biases selectivity, providing a chemical biology tool for dissecting endothelin-mediated vasoconstriction and proliferative signaling.

Quote Request

Request a Quote for (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.